![molecular formula C25H21FO3 B11161427 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11161427.png)
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
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Overview
Description
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H19FO3. It is a member of the chromen-2-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a propyl group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol, 4-phenyl-6-propyl-2H-chromen-2-one, and suitable reagents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Reaction Steps: The key steps involve the formation of the ether linkage between the 4-fluorobenzyl group and the chromen-2-one core. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of 4-fluorobenzyl alcohol reacts with the chromen-2-one derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to specific targets, while the chromen-2-one core can participate in various biochemical pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzyloxy)phenylboronic acid
- 3-(4-fluorobenzyloxy)phenylboronic acid
- 4-(3’-fluorobenzyloxy)phenylboronic acid
Uniqueness
7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
7-[(4-Fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer diverse pharmacological properties, making it a subject of interest for further research.
Structural Characteristics
The molecular formula of this compound is C22H20FO3, with a molecular weight of approximately 348.39 g/mol. The compound's structure includes:
- A chromenone core, which is characteristic of coumarins.
- A fluorobenzyl group at the 7-position, which may enhance lipophilicity and receptor binding.
- A propyl group at the 6-position, potentially influencing its biological activity.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar chromenone structures can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of tubulin polymerization , leading to cell cycle arrest and apoptosis .
- Activation of caspases , which are crucial for the apoptotic process .
A study evaluating the cytotoxic effects of related compounds reported that they could effectively reduce cell viability in several cancer cell lines, suggesting that this compound may exhibit similar properties.
Study Reference | Cell Line Tested | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anthony et al., 2007 | MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
Alblewi et al., 2019 | HeLa (Cervical Cancer) | 15.0 | Tubulin inhibition |
Luque-Agudo et al., 2019 | A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Coumarin derivatives have also been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
Antioxidant Activity
The antioxidant potential of coumarin derivatives has been documented extensively. The presence of the phenolic hydroxyl group in the chromenone structure may contribute to free radical scavenging activities. Studies have indicated that such compounds can reduce oxidative stress markers in vitro.
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on various coumarin derivatives, including those structurally related to this compound. The findings suggested that modifications at the benzyl and propyl substituents significantly influenced biological activity, particularly in anticancer efficacy .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results for coumarin derivatives in tumor reduction and inflammation control, indicating potential therapeutic applications for compounds like this compound.
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and key targets involved in cancer progression and inflammation pathways, supporting its potential as a lead compound for drug development .
Properties
Molecular Formula |
C25H21FO3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C25H21FO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3 |
InChI Key |
UAPATBYZYGBGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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